molecular formula C16H11ClN2O2 B1363419 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 372107-14-7

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1363419
CAS RN: 372107-14-7
M. Wt: 298.72 g/mol
InChI Key: JHLATFKKYWPLEJ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains phenyl groups and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving corresponding acids or hydrazides with amines and amino acid esters .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrazole ring, phenyl groups, and carboxylic acid group can all participate in various intermolecular interactions .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, similar compounds have been found to exhibit inhibitory actions on certain cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, “3-(4-Chlorophenyl)propanoic acid”, the melting point is reported to be 127-131 °C .

Scientific Research Applications

1. Synthesis and Structural Analysis

The synthesis of pyrazole derivatives, including those related to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, is a significant area of research. These compounds have been synthesized through specific reactions and studied using techniques like X-ray crystallography. This allows for a deeper understanding of their molecular structures and properties. For example, Kumarasinghe et al. (2009) synthesized a related compound and used single-crystal X-ray analysis for structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

2. Potential in Nonlinear Optics

Research by Chandrakantha et al. (2013) on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are structurally related to the compound , revealed their potential as nonlinear optical materials. These compounds showed significant optical nonlinearity, suggesting their usefulness in optical limiting applications (Chandrakantha et al., 2013).

3. Antimicrobial Properties

Compounds structurally similar to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid have been investigated for their antimicrobial properties. For instance, Prabhudeva et al. (2017) synthesized a pyrazole derivative and evaluated its structure through spectroscopic and X-ray diffraction studies, highlighting its potential antimicrobial applications (Prabhudeva et al., 2017).

4. Applications in Cancer Research

The derivatives of 3-phenyl-1H-pyrazole, which include compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, play a crucial role in cancer research. They serve as intermediates in synthesizing biologically active compounds, especially in the context of molecular targeted therapy for cancer. Liu et al. (2017) discussed the synthesis and optimization of such derivatives, emphasizing their relevance in cancer treatment (Liu, Xu, & Xiong, 2017).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its bioactivity, as suggested by studies on similar compounds .

properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLATFKKYWPLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356720
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

372107-14-7
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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